3-(2-Chlorophenyl)oxetan-3-amine hydrochloride
Overview
Description
3-(2-Chlorophenyl)oxetan-3-amine hydrochloride, also known as CPOA, is a synthetic compound belonging to the oxetane family. It is a white crystalline solid, and is water-soluble. CPOA has a variety of applications in scientific research and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Structural and Chemical Properties
- In a study focusing on the structural analysis of similar compounds, it was found that certain chlorophenyl and methoxybenzyl groups exhibit distinct orientations with respect to the amine group, influencing the molecule's overall arrangement and stability (Butcher et al., 2007).
Antibacterial and Antioxidant Properties
- Research into novel heterocyclic compounds containing chlorophenyl groups has demonstrated significant antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).
- A study on substituted amine oxalates found that compounds with chlorophenyl properties exhibit high antibacterial activity, although they were mostly ineffective against superoxide radicals (Arutyunyan et al., 2012).
Reaction Kinetics and Mechanisms
- An investigation into the reactions of chlorophenyl thionocarbonates with amines provided insights into reaction kinetics and mechanisms, which are crucial for understanding the behavior of similar chlorophenyl compounds in chemical processes (Castro et al., 2001).
Molecular Synthesis and Characterization
- Studies on the synthesis and characterization of compounds related to 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride, including their crystal structures and spectroscopic properties, contribute to the understanding of their potential applications in various scientific fields (Nadaf et al., 2019).
Potential Therapeutic Applications
- A research paper explored the transformation of certain heterocyclic compounds into irreversible inactivators of monoamine oxidase B, a property that could have implications for the development of novel therapeutic agents (Ding & Silverman, 1993).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)oxetan-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMFLQRDZVDHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-90-8 | |
Record name | 3-Oxetanamine, 3-(2-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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